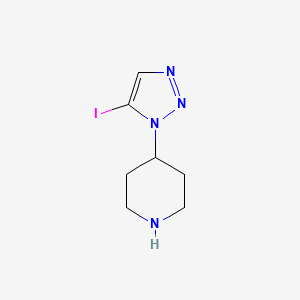

4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

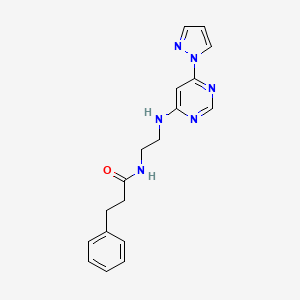

“4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine” is a compound with the CAS Number: 1955524-22-7 . It has a molecular weight of 278.1 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, which includes “this compound”, has been a subject of interest in modern synthetic organic transformations . The regioselective synthesis of these compounds mainly includes direct synthesis of fully decorated systems and post-functionalization of disubstituted 1,2,3-triazoles .

Molecular Structure Analysis

The IUPAC name of this compound is “this compound” and its InChI Code is "1S/C7H11IN4/c8-7-5-10-11-12(7)6-1-3-9-4-2-6/h5-6,9H,1-4H2" . This indicates that the compound contains a piperidine ring attached to a 1,2,3-triazole ring via a carbon atom. The 1,2,3-triazole ring is further substituted with an iodine atom.

Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 278.1 . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine derivatives have been explored for their potential in antimicrobial applications. For example, Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives incorporating the piperidine ring and demonstrated significant antimicrobial activity. This study provides insights into the structure-activity relationship of these compounds, suggesting their potential as antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Antifungal Applications

The compound's derivatives have also been evaluated for their antifungal properties. Sangshetti and Shinde (2010) presented an improved protocol for synthesizing 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings, which were evaluated for in vitro antifungal activity. This research identified compounds with equipotent activity to established antifungal agents against various fungal strains, providing a foundation for further development of antifungal therapies (Sangshetti & Shinde, 2010).

Molecular Structure and Interaction Studies

Further research into the molecular structure and interaction studies of derivatives has been conducted to understand their potential applications better. Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations. This work highlights the significance of intermolecular interactions in controlling molecular packing, providing valuable insights for the design of compounds with desired properties (Shawish et al., 2021).

Corrosion Inhibition

Additionally, the piperidine derivatives' adsorption and corrosion inhibition properties on iron have been investigated through quantum chemical calculations and molecular dynamics simulations by Kaya et al. (2016). This study suggests these compounds could serve as effective corrosion inhibitors, offering practical applications in protecting metal surfaces (Kaya et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the 1,2,3-triazole moiety have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

1,2,3-triazole derivatives have been reported to exhibit significant biological activities, which could be attributed to their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

It’s known that 1,2,3-triazole derivatives can play an important role in biochemical processes . For instance, they have been found to exhibit various medicinal applications, such as usages as anticancer , anti-HIV , antimalarial , antiplasmodial , and antibacterial agents .

Pharmacokinetics

It’s known that the 1,2,3-triazole moiety is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of the compound.

Result of Action

1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s known that the synthesis of 1,2,3-triazoles can be carried out without nitrogen protection and in a mecn-h2o mixture , suggesting that the synthesis environment can influence the properties of the compound.

Eigenschaften

IUPAC Name |

4-(5-iodotriazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-1-3-9-4-2-6/h5-6,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMQXUFRYRUIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CN=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2745791.png)

![1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2745793.png)

![(2Z)-2-{[(4-methylphenyl)sulfonyl]hydrazono}-N-[3-(methylthio)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2745797.png)